molecular formula C7H5F4N3 B1482762 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 2097970-73-3

1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1482762
CAS RN: 2097970-73-3
M. Wt: 207.13 g/mol
InChI Key: AVNQSHLAHDXTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, also known as FETP, is an organic compound with a wide range of applications in scientific research. It is a colorless and odorless solid that is soluble in water, making it an ideal compound for a variety of research applications. FETP is used in a variety of fields including organic synthesis, drug development, and biochemistry. In

Scientific Research Applications

Synthesis of Fluorinated Amino Acids

1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: is utilized as a reagent in the synthesis of fluorinated amino acids. These amino acids are significant due to their increased metabolic stability and ability to enhance the bioavailability of pharmaceutical compounds .

Phase-Transfer Catalysis

This compound plays a crucial role in phase-transfer catalyzed reactions. It is used in the enantioselective preparation of cyclic N-aryl hydroxamic acids, which are valuable intermediates in the synthesis of various pharmacologically active agents .

Lithium–Sulfur Batteries

In the field of energy storage, the compound is involved in the development of advanced lithium–sulfur batteries. It acts as an ionic conduction-enhancing ingredient, improving the cycle and rate capability of these batteries .

Organic Synthesis

The compound is a powerful trifluoroethylating agent in organic synthesis. It enables the introduction of trifluoromethyl groups into organic molecules, which can significantly alter the chemical and physical properties of these molecules for various applications .

properties

IUPAC Name

1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4N3/c8-1-2-14-4-5(3-12)6(13-14)7(9,10)11/h4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNQSHLAHDXTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCF)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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